molecular formula C17H19ClO3 B5052343 1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

Cat. No.: B5052343
M. Wt: 306.8 g/mol
InChI Key: LGAARMFODWPPLE-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, two methoxy groups, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,5-dimethylbenzene with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethoxy group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Medicine: Research on its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2,5-dimethylbenzene: Lacks the ethoxy and methoxy groups, resulting in different chemical properties and reactivity.

    4-methoxyphenol: Contains a methoxy group but lacks the chloro and ethoxy groups, leading to different applications and reactivity.

    1-chloro-4-ethoxybenzene: Contains an ethoxy group but lacks the methoxy groups, affecting its chemical behavior and applications.

Uniqueness

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is unique due to the combination of chloro, methoxy, and ethoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-10-17(13(2)9-16(12)18)21-8-7-20-15-6-4-5-14(11-15)19-3/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAARMFODWPPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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